molecular formula CH4 B1588962 Methane-d3 CAS No. 676-80-2

Methane-d3

Cat. No.: B1588962
CAS No.: 676-80-2
M. Wt: 19.061 g/mol
InChI Key: VNWKTOKETHGBQD-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methane-d3, also known as trideuteriomethane, is an isotopically labeled form of methane where three hydrogen atoms are replaced by deuterium atoms. Its chemical formula is CD3H. This compound is a colorless, odorless, and tasteless gas with physical properties similar to ordinary methane. It is less dense than air, insoluble in water, but soluble in organic solvents. This compound is highly flammable and is commonly used in nuclear magnetic resonance (NMR) experiments as a solvent and reference material .

Scientific Research Applications

Methane-d3 has a wide range of applications in scientific research:

Safety and Hazards

Methane-d3 is classified as extremely flammable . It is advised to avoid breathing mist/vapors/spray, avoid getting it in eyes, on skin, or on clothing, and to not ingest it . It should be stored in a well-ventilated place .

Future Directions

While specific future directions for Methane-d3 are not available in the search results, research on methane and its variants continues to be a topic of interest in various fields, including climate studies and chemical reactions .

Mechanism of Action

Target of Action

Methane-d3, also known as trideuteriomethane, is a variant of methane where three of the hydrogen atoms are replaced by deuterium, an isotope of hydrogen. The primary targets of this compound are methanogens, a group of microorganisms that produce methane as a metabolic byproduct .

Mode of Action

This compound interacts with its targets, the methanogens, through a process known as methanogenesis . This is a biochemical reaction where methanogens convert hydrogen and carbon dioxide into methane . This compound, being a variant of methane, is expected to participate in similar reactions.

Biochemical Pathways

The primary biochemical pathway affected by this compound is methanogenesis . In this process, methanogens convert hydrogen and carbon dioxide into methane . This compound, due to its structural similarity to methane, is likely to be involved in similar biochemical pathways. Methanogenesis is a key part of the global carbon cycle and plays a significant role in the production of natural gas .

Pharmacokinetics

It is primarily excreted unchanged via the lungs .

Result of Action

The primary result of the action of this compound is the production of methane, a potent greenhouse gas . This process contributes to the global carbon cycle and plays a significant role in the production of natural gas .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of methanogens, the primary targets of this compound, can be affected by variations in temperature and water availability . Furthermore, the presence of other gases, such as oxygen, can inhibit the activity of methanogens and thus the production of methane .

Preparation Methods

Methane-d3 can be synthesized through various methods. One common synthetic route involves the reaction of chlorinated methane with deuterium gas in the presence of a catalyst. This gas-phase reaction allows the replacement of hydrogen atoms in methane with deuterium, resulting in this compound .

Industrial production methods typically involve the use of deuterium gas and chlorinated methane under controlled conditions to ensure high purity and yield. The reaction is carried out in specialized reactors designed to handle the flammable nature of the gases involved .

Chemical Reactions Analysis

Methane-d3 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form carbon dioxide and water. This reaction is typically carried out in the presence of oxygen and a catalyst.

    Combustion: Similar to ordinary methane, this compound combusts in the presence of oxygen to produce carbon dioxide and water, releasing energy.

    Substitution: this compound can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbon dioxide and water, while substitution reactions can produce a variety of deuterated compounds .

Comparison with Similar Compounds

Methane-d3 is unique due to the presence of deuterium atoms, which distinguish it from ordinary methane (CH4) and other deuterated methanes such as methane-d1 (CH3D) and methane-d2 (CH2D2). The increased mass of deuterium compared to hydrogen results in different physical and chemical properties, such as altered vibrational frequencies and bond strengths .

Similar compounds include:

    Methane-d1 (CH3D): Contains one deuterium atom.

    Methane-d2 (CH2D2): Contains two deuterium atoms.

    Methane-d4 (CD4): Contains four deuterium atoms.

This compound is particularly valuable in NMR spectroscopy due to its specific isotopic labeling, which provides clear and distinct signals for analytical purposes .

Properties

IUPAC Name

trideuteriomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4/h1H4/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWKTOKETHGBQD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449539
Record name Methane-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

19.061 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676-80-2
Record name Methane-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676-80-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methane-d3
Reactant of Route 2
Methane-d3
Reactant of Route 3
Methane-d3
Reactant of Route 4
Methane-d3
Reactant of Route 5
Methane-d3
Reactant of Route 6
Methane-d3
Customer
Q & A

Q1: How does methane-d3 contribute to understanding catalytic mechanisms, particularly in hydrogenolysis reactions?

A1: this compound plays a crucial role in elucidating reaction mechanisms on catalyst surfaces. For instance, studies using this compound and LaCoO3 catalysts revealed a unique hydrogenolysis pathway . The reaction of propane or butane with deuterium gas (D2) over LaCoO3 yielded significant amounts of this compound (CD3H) and methane-d4 (CD4), alongside minimal deuterium-exchanged alkanes. This observation, coupled with the equilibration of gaseous H2, HD, and D2, suggests a mechanism where the carbon-carbon bonds in the alkane break almost simultaneously due to adsorbed hydrogen atom attacks . This points towards a synergistic catalytic effect, with Co3+ ions facilitating C-C bond cleavage and oxygen vacancies enabling hydrogen activation.

Q2: What insights do kinetic studies with this compound provide about its interaction with nickel catalysts?

A2: Kinetic investigations using this compound shed light on its interaction with nickel catalysts . The disappearance of methane-d4 follows first-order kinetics, indicating a dissociative adsorption mechanism on the catalyst surface. This process exhibits an activation energy of 20.9 kcal/mol within the temperature range of 100-255°C. The formation of this compound and methane-d2 on the nickel surface also adheres to first-order kinetics, suggesting a stepwise hydrogen exchange process. Further analysis reveals the presence of CHx, CH2x, and CH3x fragments (where x represents either hydrogen or deuterium) on the catalyst surface, with higher temperatures favoring the equilibrium shift towards CH3x .

Q3: What are the implications of using this compound in diffusion studies?

A3: this compound proves valuable in diffusion studies, often paired with other gases like neon or methane-d4 . While the provided abstracts don't delve into specific findings, such studies contribute to a deeper understanding of molecular transport phenomena, providing insights into parameters like diffusion coefficients and their dependence on factors like temperature and pressure. This information is crucial in various fields, including materials science and chemical engineering.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.